molecular formula C24H23N3O5S B2675918 N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-48-7

N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2675918
CAS RN: 899755-48-7
M. Wt: 465.52
InChI Key: GPFIGLHGXDVDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformation

Research has been conducted on compounds with structural similarities, focusing on their crystal structures and conformations. The studies reveal insights into the folded conformation of these compounds, which may influence their biological activities. For instance, compounds with a thioacetamide bridge showed a specific inclination of the pyrimidine ring to the benzene ring, stabilized by intramolecular hydrogen bonding, suggesting a foundational aspect for further pharmacological exploration (Subasri et al., 2016).

Dual Inhibitory Activities

Several derivatives have been identified as potent dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair, making these compounds potential candidates for anticancer therapy. For example, one study synthesized compounds that were identified as the most potent dual inhibitors of human TS and DHFR known to date, highlighting their potential in cancer treatment (Gangjee et al., 2008).

Antimicrobial and Antifungal Activities

Compounds structurally related to the one have also been evaluated for their antimicrobial and antifungal activities. These studies provide a basis for the development of new therapeutic agents against various pathogenic microorganisms. For example, certain derivatives exhibited significant activity against bacteria like S. aureus and fungi such as C. albicans, suggesting their applicability in treating infections (Attia et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-14(2)9-10-27-23(29)22-21(16-5-3-4-6-17(16)32-22)26-24(27)33-12-20(28)25-15-7-8-18-19(11-15)31-13-30-18/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFIGLHGXDVDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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